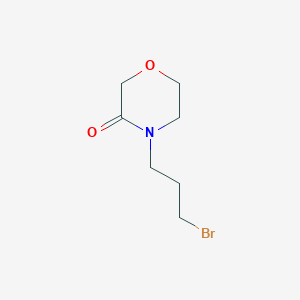

4-(3-Bromopropyl)morpholin-3-one

Description

Properties

IUPAC Name |

4-(3-bromopropyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO2/c8-2-1-3-9-4-5-11-6-7(9)10/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNOMDCQQAEXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrogen Reactivity in Alkylation Reactions

Synthetic Strategies for 4-(3-Bromopropyl)morpholin-3-one

Direct Alkylation Using 1,3-Dibromopropane

The most straightforward approach involves the reaction of morpholin-3-one with 1,3-dibromopropane under basic conditions. This method leverages the nitrogen’s nucleophilicity to displace one bromide, forming the desired product while minimizing dialkylation.

Reaction Conditions

-

Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and stabilize intermediates.

-

Base : NaH (60% dispersion in oil) or TEA facilitates deprotonation.

-

Temperature : Room temperature to 60°C, avoiding excessive heat to prevent elimination.

Example Protocol

-

Morpholin-3-one (1.0 equiv) is suspended in anhydrous DMF under nitrogen.

-

NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of 1,3-dibromopropane (1.1 equiv).

-

The mixture is stirred at 25°C for 12–24 hours, quenched with water, and extracted with ethyl acetate.

-

The crude product is purified via silica gel chromatography (hexane/ethyl acetate).

Challenges

-

Competing Dialkylation : Stoichiometric control (limiting 1,3-dibromopropane to 1.1 equiv) mitigates this risk.

-

Bromide Elimination : Mild temperatures and short reaction times suppress dehydrohalogenation.

Epoxide Ring-Opening and Subsequent Bromination

An alternative two-step strategy involves epichlorohydrin as an alkylating agent, followed by bromide substitution.

Step 1: Epichlorohydrin Alkylation

Morpholin-3-one reacts with epichlorohydrin in the presence of TEA to form 4-(3-chloro-2-hydroxypropyl)morpholin-3-one.

Step 2: Chloride-to-Bromide Exchange

The chloro intermediate is treated with sodium bromide (NaBr) in a polar solvent (e.g., acetone) under reflux, leveraging an SN2 mechanism to replace chlorine with bromine.

Advantages

-

Epichlorohydrin’s epoxide ring ensures regioselective alkylation at the nitrogen.

-

NaBr-mediated substitution is efficient and avoids harsh reagents.

Catalytic and Protective Approaches

Protection-Deprotection Strategies

To enhance selectivity, the nitrogen can be protected prior to alkylation. Boc (tert-butoxycarbonyl) protection, as demonstrated in Ambeed.com’s synthesis of tert-butyl 3-oxomorpholine-4-carboxylate, prevents undesired side reactions.

Procedure

-

Protect morpholin-3-one with Boc anhydride using 4-dimethylaminopyridine (DMAP) in dichloromethane.

-

Alkylate the protected intermediate with 1,3-dibromopropane.

-

Deprotect using trifluoroacetic acid (TFA) to yield this compound.

Transition Metal-Catalyzed Coupling

While less common for alkyl bromides, Ullmann-type couplings using copper catalysts could theoretically attach pre-formed bromopropyl fragments. For example, Ambeed.com documents morpholin-3-one’s participation in palladium-catalyzed aryl couplings, suggesting adaptability for alkyl systems under modified conditions.

Analytical Characterization

Spectroscopic Data

Purity Optimization

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves unreacted starting materials and byproducts.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)morpholin-3-one undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic substitution: Products include substituted morpholinones with various functional groups replacing the bromine atom.

Oxidation: Oxidized derivatives of morpholinone.

Reduction: Reduced forms of the compound, such as 4-(3-Hydroxypropyl)morpholin-3-one.

Scientific Research Applications

4-(3-Bromopropyl)morpholin-3-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)morpholin-3-one involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituent on the morpholinone ring critically influences chemical behavior. Key analogs include:

Key Observations :

- Electron Effects: The nitro group in 4-(4-nitrophenyl)morpholin-3-one deactivates the ring, making it less reactive toward electrophilic substitution compared to the electron-rich 4-aminophenyl analog .

Comparison :

Physicochemical Properties

Available data for analogs reveal trends:

Inference :

- The bromopropyl variant’s molecular weight (~241.09 g/mol) would be lower than its bromophenyl analog. Its aliphatic chain may reduce melting points compared to aryl-substituted derivatives.

Impurity Profiles and Stability

- Impurity formation in morpholinone derivatives often arises from side reactions during alkylation or reduction. For example, documents an impurity (IMP-20.15/2.57) formed via intermolecular reactions under basic conditions .

Biological Activity

4-(3-Bromopropyl)morpholin-3-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a morpholine ring substituted with a bromopropyl group, which is crucial for its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets. The bromopropyl group can participate in nucleophilic substitution reactions, allowing the compound to form new chemical bonds with target biomolecules. This can modulate the activity of enzymes and receptors, leading to various biological effects .

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies on similar compounds have demonstrated their ability to inhibit topoisomerase I (Top1), an enzyme critical for DNA replication, thereby leading to increased DNA damage in cancer cells .

| Compound | Top1 Inhibition | GI50 (μM) | Cancer Cell Lines Tested |

|---|---|---|---|

| This compound | Potentially active | TBD | Various (e.g., HCT-116, MCF7) |

Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial and fungal strains, suggesting that this compound may also possess such activities. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential biosynthetic pathways .

Case Studies and Research Findings

- In Vitro Studies : A study exploring the structure-activity relationship (SAR) of morpholine derivatives found that modifications to the bromopropyl group significantly influenced cytotoxicity against cancer cell lines. The presence of the bromine atom was noted to enhance activity compared to chlorine or fluorine analogs .

- Mechanistic Insights : Another investigation highlighted that compounds similar to this compound could induce DNA damage markers, such as γ-H2AX foci formation, indicating their potential as DNA-damaging agents in cancer therapy .

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can enhance its biological activity or selectivity towards specific molecular targets. This makes it a candidate for drug development aimed at treating various diseases, particularly cancers and infections .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(3-Bromopropyl)morpholin-3-one, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like (R)-4-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one can react with ammonia under basic conditions to form morpholin-3-one derivatives . Key factors include solvent choice (e.g., methanol for solubility), temperature control (reflux conditions for activation), and stoichiometric ratios to minimize side reactions. Catalysts such as triethylamine may enhance reaction efficiency .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and stereochemistry. Mass Spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) identifies functional groups like carbonyl or bromine . High-Performance Liquid Chromatography (HPLC) ensures purity by detecting impurities at trace levels .

Q. What biological activities have been reported for morpholin-3-one derivatives, and how do structural modifications impact their efficacy?

- Methodological Answer : Morpholin-3-one derivatives exhibit enzyme inhibition, antimicrobial, and anticancer activities. The bromopropyl group enhances electrophilicity, facilitating interactions with biological targets like kinases or proteases. Structural optimization (e.g., substituting the phenyl ring with electron-withdrawing groups) improves binding affinity and metabolic stability .

Advanced Research Questions

Q. How can researchers mitigate the formation of impurities such as IMP-20.15/2.57 during the synthesis of morpholin-3-one derivatives?

- Methodological Answer : Impurities often arise from intermolecular side reactions under basic conditions. Strategies include:

- Reaction Monitoring : Use real-time HPLC or TLC to detect intermediates and adjust reaction progress .

- Purification Techniques : Employ column chromatography or recrystallization to isolate the target compound. For example, 80.1% yield was achieved via multi-stage purification using 4-methyl-2-pentanone and hydrochloric acid .

Q. What strategies are employed to optimize reaction parameters (e.g., pH, temperature) in the nitro group reduction steps of morpholin-3-one derivatives?

- Methodological Answer : Reduction of nitro groups (e.g., in 4-(3-Nitrophenyl)morpholin-3-one) requires hydrogenation catalysts (e.g., Pd/C) and controlled pH (neutral to slightly acidic). Kinetic studies show that elevated temperatures (50–80°C) and H₂ pressure (3–5 atm) accelerate reduction while minimizing over-reduction .

Q. How does X-ray crystallography contribute to understanding the molecular interactions of this compound with biological targets?

- Methodological Answer : Single-crystal X-ray diffraction resolves the compound’s 3D geometry, revealing bond angles, torsion angles, and halogen-bonding interactions. This data aids in docking studies to predict binding modes with enzymes or receptors, as demonstrated for morpholin-4-yl-methanone derivatives .

Q. In mechanistic studies, how does the bromopropyl substituent influence the reactivity of morpholin-3-one derivatives in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom in the bromopropyl group acts as a leaving group, facilitating SN2 reactions with nucleophiles (e.g., amines or thiols). Steric effects from the morpholinone ring can slow reactivity, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Q. What computational methods are recommended to predict the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while Molecular Dynamics (MD) simulations assess solubility and membrane permeability. Software like Gaussian or Schrödinger Suite integrates these analyses, validated against experimental LogP and pKa values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.